molecular formula C7H8BrN3O2S B14486627 3-(5-Bromo-1,3-thiazol-2-yl)-4-hydroxy-1-methylimidazolidin-2-one CAS No. 64588-77-8

3-(5-Bromo-1,3-thiazol-2-yl)-4-hydroxy-1-methylimidazolidin-2-one

Cat. No.: B14486627
CAS No.: 64588-77-8
M. Wt: 278.13 g/mol
InChI Key: QVDCFJSNYFVQOR-UHFFFAOYSA-N
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Description

3-(5-Bromo-1,3-thiazol-2-yl)-4-hydroxy-1-methylimidazolidin-2-one is a chemical compound that features a unique structure combining a thiazole ring with an imidazolidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Bromo-1,3-thiazol-2-yl)-4-hydroxy-1-methylimidazolidin-2-one typically involves the reaction of 5-bromo-1,3-thiazole-2-amine with appropriate reagents to introduce the imidazolidinone ring. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of automated reactors and continuous flow systems to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

3-(5-Bromo-1,3-thiazol-2-yl)-4-hydroxy-1-methylimidazolidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of new functional groups .

Scientific Research Applications

3-(5-Bromo-1,3-thiazol-2-yl)-4-hydroxy-1-methylimidazolidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(5-Bromo-1,3-thiazol-2-yl)-4-hydroxy-1-methylimidazolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(5-Bromo-1,3-thiazol-2-yl)-4-hydroxy-1-methylimidazolidin-2-one is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

CAS No.

64588-77-8

Molecular Formula

C7H8BrN3O2S

Molecular Weight

278.13 g/mol

IUPAC Name

3-(5-bromo-1,3-thiazol-2-yl)-4-hydroxy-1-methylimidazolidin-2-one

InChI

InChI=1S/C7H8BrN3O2S/c1-10-3-5(12)11(7(10)13)6-9-2-4(8)14-6/h2,5,12H,3H2,1H3

InChI Key

QVDCFJSNYFVQOR-UHFFFAOYSA-N

Canonical SMILES

CN1CC(N(C1=O)C2=NC=C(S2)Br)O

Origin of Product

United States

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